3'-Chloro-3-(4-methylphenyl)propiophenone
Overview
Description
3’-Chloro-3-(4-methylphenyl)propiophenone is an organic compound with the molecular formula C16H15ClO It is a derivative of propiophenone, where the phenyl ring is substituted with a chlorine atom at the 3’ position and a methyl group at the 4’ position
Mechanism of Action
Target of Action
The primary target of 3’-Chloro-3-(4-methylphenyl)propiophenone is serotonin receptors . The compound’s active enantiomer binds to these receptors, which play a crucial role in regulating mood, social behavior, appetite, digestion, sleep, memory, and sexual desire and function .
Mode of Action
The compound interacts with its targets by inhibiting the reuptake of serotonin . This inhibition results in an increase in serotonin levels , which can lead to changes in the various physiological processes that serotonin receptors regulate.
Result of Action
The molecular and cellular effects of 3’-Chloro-3-(4-methylphenyl)propiophenone’s action would likely include increased serotonin levels in the synaptic cleft, leading to enhanced serotonergic signaling . This could result in changes in mood, appetite, and other serotonin-regulated processes.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3’-Chloro-3-(4-methylphenyl)propiophenone typically involves the chlorination of 4’-methylpropiophenone. One common method is the Friedel-Crafts acylation reaction, where 4’-methylpropiophenone is treated with a chlorinating agent such as thionyl chloride (SOCl2) or phosphorus pentachloride (PCl5) in the presence of a Lewis acid catalyst like aluminum chloride (AlCl3). The reaction is carried out under anhydrous conditions to prevent hydrolysis of the chlorinating agent .
Industrial Production Methods
On an industrial scale, the production of 3’-Chloro-3-(4-methylphenyl)propiophenone can be achieved through continuous flow processes that allow for better control of reaction parameters and higher yields. The use of automated systems and reactors ensures consistent quality and scalability of the compound .
Chemical Reactions Analysis
Types of Reactions
3’-Chloro-3-(4-methylphenyl)propiophenone undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: Reduction of the carbonyl group can be achieved using reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4), leading to the formation of alcohols.
Substitution: The chlorine atom can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) in acidic or basic medium.
Reduction: Sodium borohydride (NaBH4) in methanol or ethanol.
Substitution: Nucleophiles like amines or thiols in the presence of a base such as sodium hydroxide (NaOH) or potassium carbonate (K2CO3).
Major Products Formed
Oxidation: Carboxylic acids or ketones.
Reduction: Alcohols.
Substitution: Corresponding substituted derivatives, such as amines or thiols.
Scientific Research Applications
3’-Chloro-3-(4-methylphenyl)propiophenone has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology: The compound is studied for its potential biological activities, such as antimicrobial and anticancer properties.
Medicine: It serves as a precursor in the synthesis of drugs and therapeutic agents.
Industry: The compound is utilized in the production of specialty chemicals and materials.
Comparison with Similar Compounds
Similar Compounds
3-Chloropropiophenone: Similar in structure but lacks the methyl group at the 4’ position.
4-Methylpropiophenone: Similar in structure but lacks the chlorine atom at the 3’ position.
Propiophenone: The parent compound without any substituents on the phenyl ring.
Uniqueness
3’-Chloro-3-(4-methylphenyl)propiophenone is unique due to the presence of both chlorine and methyl substituents, which can influence its reactivity and biological activity. The combination of these substituents can lead to distinct chemical and pharmacological properties compared to its analogs .
Properties
IUPAC Name |
1-(3-chlorophenyl)-3-(4-methylphenyl)propan-1-one | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H15ClO/c1-12-5-7-13(8-6-12)9-10-16(18)14-3-2-4-15(17)11-14/h2-8,11H,9-10H2,1H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FHHMZBDHVRXVII-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)CCC(=O)C2=CC(=CC=C2)Cl | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H15ClO | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20644122 | |
Record name | 1-(3-Chlorophenyl)-3-(4-methylphenyl)propan-1-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20644122 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
258.74 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
898768-73-5 | |
Record name | 1-(3-Chlorophenyl)-3-(4-methylphenyl)propan-1-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20644122 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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